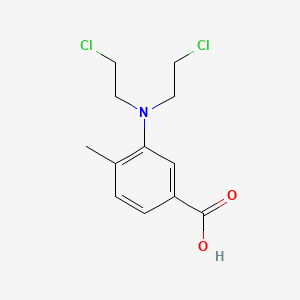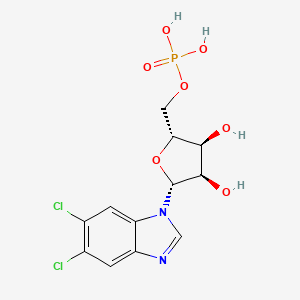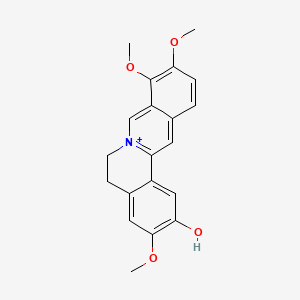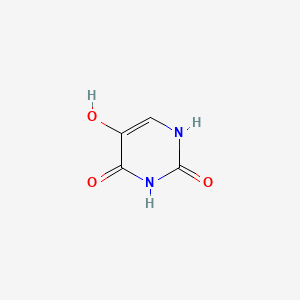
2-Hydroxy-2,3,3-trimethylbutanoic acid
Vue d'ensemble
Description
2-Hydroxy-2,3,3-trimethylbutanoic acid is a chemical compound with the molecular formula C7H14O3 . It is a type of carboxylic acid .
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-2,3,3-trimethylbutanoic acid is characterized by the presence of a carboxylic acid group and three methyl groups attached to the second carbon atom . The average mass of the molecule is 146.184 Da, and the monoisotopic mass is 146.094299 Da .Physical And Chemical Properties Analysis
2-Hydroxy-2,3,3-trimethylbutanoic acid has a density of 1.1±0.1 g/cm^3, a boiling point of 250.1±13.0 °C at 760 mmHg, and a flash point of 119.3±16.3 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds . The polar surface area is 58 Å^2, and the molar volume is 136.3±3.0 cm^3 .Applications De Recherche Scientifique
1. Role in Wine Aroma Compounds
2-Hydroxy-2,3,3-trimethylbutanoic acid is part of a group of hydroxy acids analyzed for their role as precursors in wine aroma compounds. A study optimized and validated a method for the quantitative determination of these acids, including 2-hydroxy-2-methylbutanoic acid, in wines and other alcoholic beverages. This research is significant in understanding the sensory effects of these acids in wine and their presence in other alcoholic products (Gracia-Moreno et al., 2015).
2. Photocatalyzed Oxidation and Mineralization
Another research area involves the photocatalyzed degradation and mineralization of branched and oxidized C4 and C5 carboxylic acids, including 2-hydroxy-2-methylbutanoic acid, in aqueous TiO2 dispersions. This study is vital for understanding the environmental impact and degradation dynamics of these compounds under UV irradiation (Serpone et al., 2005).
3. Enantioselective Oxidation in Biotechnology
Glycolate oxidase (GO) has been studied for its ability to catalyze the enantioselective oxidation of 2-hydroxy carboxylic acids, including 2-hydroxybutanoic acid. This research is important for the production of 2-keto acids and the resolution of racemic 2-hydroxy acids, offering potential applications in biotechnology and pharmaceuticals (Das et al., 2009).
4. Chemical Synthesis Applications
The compound has been investigated in the context of chemical synthesis, such as in the study of stereoselective synthesis of related hydroxy acids and amino acids. These syntheses have applications in the production of various pharmaceuticals and industrial chemicals (Montgomery et al., 2003).
5. Biosynthesis from Renewable Carbon
Research on the biosynthesis of 2-hydroxyisobutyric acid, a structurally related compound, from renewable carbon sources highlights its potential as a biobased building block for polymer synthesis. This area of study is important for developing sustainable and environmentally friendly chemical production processes (Rohwerder & Müller, 2010).
6. NMR Spectroscopy Studies
The complexation of vanadium(V) by α-hydroxycarboxylic acids, including 2-hydroxy-2-methylbutanoic acid, has been explored using 51V NMR spectroscopy. This research provides insights into coordination chemistry and potential applications in fields like catalysis and material science (Tracey, 2003).
Safety and Hazards
The compound is associated with certain hazards. It may cause skin irritation (H315), serious eye damage (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propriétés
IUPAC Name |
2-hydroxy-2,3,3-trimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-6(2,3)7(4,10)5(8)9/h10H,1-4H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZUWGSCTZUBFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10311770 | |
| Record name | 2-Hydroxy-2,3,3-trimethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10311770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-2,3,3-trimethylbutanoic acid | |
CAS RN |
4026-21-5 | |
| Record name | NSC245185 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245185 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxy-2,3,3-trimethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10311770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 2-Hydroxy-2,3,3-trimethylbutanoic acid?
A1: The provided research states that 2-Hydroxy-2,3,3-trimethylbutanoic acid (C7H14O3) crystallizes as a racemate from acetone solution and incorporates water of crystallization (C7H14O3.0.5H2O) []. This indicates the molecular formula of the compound is C7H14O3, and its crystal structure includes half a molecule of water per molecule of the acid. The research also highlights that the crystal structure exhibits extensive intermolecular hydrogen bonding involving the hydroxy and carboxylic acid groups, leading to the formation of polymeric networks [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Methyl-6-[[2-methoxy-5-(trifluoromethyl)phenyl]aminomethyl]pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1221689.png)





![2-[(3-cyano-5,7-dimethyl-2-quinolinyl)thio]-N-(2-furanylmethyl)acetamide](/img/structure/B1221698.png)




